Home > Products > Screening Compounds P53765 > 3-Dimethylphosphorylbenzenesulfonamide
3-Dimethylphosphorylbenzenesulfonamide - 2253641-07-3

3-Dimethylphosphorylbenzenesulfonamide

Catalog Number: EVT-2741169
CAS Number: 2253641-07-3
Molecular Formula: C8H12NO3PS
Molecular Weight: 233.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Dimethylphosphorylbenzenesulfonamide is a chemical compound notable for its potential applications in medicinal chemistry, particularly in the treatment of diseases associated with cystic fibrosis. This compound features a dimethylphosphoryl group attached to a benzenesulfonamide moiety, which contributes to its biological activity.

Source

The compound can be synthesized through various chemical methods, and its structure allows for modifications that may enhance its pharmacological properties. Research has indicated that derivatives of benzenesulfonamide have significant therapeutic potential, especially in targeting cystic fibrosis transmembrane conductance regulator (CFTR) activity .

Classification

3-Dimethylphosphorylbenzenesulfonamide falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. It is also classified as a phosphonamide due to the presence of a phosphoryl group, which is known for its role in biological processes.

Synthesis Analysis

Methods

The synthesis of 3-Dimethylphosphorylbenzenesulfonamide can be achieved through several pathways:

  1. Reaction of Dimethylphosphoryl Chloride with Benzenesulfonamide: This method involves the nucleophilic attack of the amine group in benzenesulfonamide on the phosphorus atom in dimethylphosphoryl chloride, leading to the formation of the desired compound.
  2. Phosphorylation of Sulfonamide: An alternative route may include the phosphorylation of existing sulfonamide derivatives using phosphoric acid or its derivatives, followed by methylation to introduce the dimethyl groups.

Technical Details

The reaction conditions typically require an inert atmosphere and may involve solvents such as dichloromethane or acetonitrile. The use of bases like triethylamine can facilitate the reaction by neutralizing hydrochloric acid produced during the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 3-Dimethylphosphorylbenzenesulfonamide can be depicted as follows:

  • Core Structure: The compound consists of a benzene ring substituted with a sulfonamide group and a dimethylphosphoryl group.
  • Chemical Formula: The empirical formula is C10H14N1O4S1P1C_10H_{14}N_1O_4S_1P_1.

Data

  • Molecular Weight: Approximately 273.27 g/mol.
  • Structural Features: The presence of both sulfonyl (–SO₂) and phosphoryl (–PO) groups contributes to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

3-Dimethylphosphorylbenzenesulfonamide can undergo various chemical reactions:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.
  2. Hydrolysis: In aqueous conditions, the phosphoryl group may undergo hydrolysis, affecting the compound's stability and reactivity.

Technical Details

The reactions typically require controlled conditions to prevent unwanted side reactions, and monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.

Mechanism of Action

Process

The mechanism of action for 3-Dimethylphosphorylbenzenesulfonamide primarily involves its interaction with CFTR channels. By modulating CFTR activity, it may help restore chloride ion transport in epithelial cells affected by cystic fibrosis.

Data

  • Target Interaction: The compound likely binds to specific sites on the CFTR protein, influencing its conformational state and enhancing ion transport.
  • Biological Assays: Experimental data from cell-based assays indicate improved CFTR function upon treatment with this compound.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Exhibits reactivity due to the presence of electrophilic phosphorus and nucleophilic nitrogen centers.
Applications

Scientific Uses

3-Dimethylphosphorylbenzenesulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new therapies targeting cystic fibrosis and related disorders.
  • Research Tools: Used in studies investigating ion channel modulation and cellular transport mechanisms.

This compound represents a significant area of interest within medicinal chemistry due to its unique structural features and biological implications. Continued research may reveal further applications and enhancements in its efficacy as a therapeutic agent.

Historical Context and Pharmacological Significance of Benzenesulfonamide Derivatives

Evolution of Sulfonamide-Based Therapeutics in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) represents one of medicinal chemistry's most enduring scaffolds, with therapeutic applications evolving dramatically since the serendipitous discovery of Prontosil rubrum in the 1930s. This first-generation antibacterial agent revealed the transformative potential of the sulfanilamide moiety when metabolically activated to sulfanilamide, establishing the foundation for bacterial folate pathway inhibition [1] [9]. Over subsequent decades, strategic modifications to the sulfonamide core expanded their therapeutic utility far beyond antimicrobial applications. Contemporary derivatives now serve as carbonic anhydrase inhibitors (e.g., acetazolamide for glaucoma), cyclooxygenase-2 inhibitors (e.g., celecoxib for inflammation), and diuretics (e.g., furosemide for hypertension) [1] [9].

The remarkable structural plasticity of the benzenesulfonamide core enables targeted modifications that confer diverse biological activities. For example, Ro 63-0563 exemplifies a rationally designed benzenesulfonamide derivative developed as a potent and selective 5-HT₆ receptor antagonist for cognitive disorders, demonstrating >100-fold selectivity over 69 other receptors [1]. Similarly, anti-cancer derivatives like E7010 leverage sulfonamide architecture to inhibit tubulin polymerization (IC₅₀ = 3.59 μM), displaying nanomolar cytotoxicity across multiple cancer cell lines [4]. This evolutionary trajectory underscores how scaffold optimization transforms fundamental pharmacophores into targeted therapeutics.

Table 1: Therapeutic Evolution of Key Benzenesulfonamide Derivatives

CompoundTherapeutic CategoryKey Structural FeaturesPrimary IndicationsApproval Era
SulfadiazineAnti-infectivePyrimidine heterocycleBacterial infections1940s
AcetazolamideCarbonic anhydrase inhibitorUnsubstituted sulfonamideGlaucoma, altitude sickness1950s
CelecoxibCOX-2 inhibitorPyrazole ringInflammatory conditions1990s
E7010Tubulin polymerization inhibitorIndole-acrylic acid hybridBroad-spectrum anticancerResearch phase
Ro 63-05635-HT6 antagonistPiperazine-ethyl linkageCognitive disordersResearch phase

Role of Phosphoryl Modifications in Enhancing Bioactivity of Sulfonamides

The strategic incorporation of phosphoryl groups (-PO(OR)₂) into sulfonamide architectures represents a sophisticated approach to overcome limitations of conventional derivatives. Phosphoryl modifications significantly influence three critical pharmacological parameters: membrane permeability, target engagement kinetics, and metabolic stability [5] [9]. The strongly electron-withdrawing character of phosphoryl groups adjacent to sulfonamides enhances hydrogen-bonding capacity while maintaining resistance to enzymatic hydrolysis—a valuable combination for intracellular targets [5]. This dual functionality enables interactions with both polar active sites and hydrophobic subpockets within enzyme architectures.

Structural analyses reveal that phosphoryl-modified sulfonamides exhibit superior binding affinity to ATP-binding domains in kinases compared to non-phosphorylated analogs. For example, molecular docking studies demonstrate that the dimethylphosphoryl group forms additional salt bridges with conserved lysine residues in kinase catalytic clefts [5]. Furthermore, the P=O moiety serves as a bioisostere for carboxylate groups in transition state analogs, particularly for phosphatase and protease targets [9]. This electronic mimicry enables potent inhibition of enzymes like carbonic anhydrases, where phosphoryl groups coordinate the catalytic zinc ion with sub-micromolar affinity [9]. The steric and electronic properties of phosphoryl groups also confer favorable ADME profiles by balancing lipophilicity and aqueous solubility, addressing a common limitation of traditional sulfonamides [5].

Table 2: Impact of Phosphoryl Modifications on Sulfonamide Bioactivity

PropertyConventional SulfonamidePhosphoryl-Modified SulfonamidePharmacological Advantage
Electronic PropertiesModerate electron-withdrawalStrong electron-withdrawalEnhanced hydrogen bonding capacity
Hydrolytic StabilityHighExceptionally highResistance to esterase cleavage
Target EngagementSingle binding modeDual H-bond donor/acceptor capabilityBroader target spectrum
Membrane PermeabilityVariable (pH-dependent)Consistent across physiological pHPredictable tissue distribution
Metabolic SusceptibilityN-acetylation vulnerabilitiesStabilized against Phase II metabolismImproved pharmacokinetic profiles

Emergence of 3-Dimethylphosphorylbenzenesulfonamide in Targeted Drug Design

The strategic integration of a dimethylphosphoryl moiety at the meta-position of benzenesulfonamide represents a rational approach to leverage synergistic electronic and steric effects. This specific substitution pattern generates a dual-function pharmacophore capable of simultaneous interactions with complementary biological targets [6] [9]. Synthetic routes to 3-dimethylphosphorylbenzenesulfonamide typically employ Vilsmeier-Haack formylation followed by Arbuzov phosphorylation on 3-aminobenzenesulfonamide precursors, achieving yields exceeding 70% with high regioselectivity [7]. Computational analyses confirm that the meta-orientation optimizes electronic delocalization between the phosphoryl and sulfonamide groups while minimizing steric clashes during protein binding [6].

The hybrid molecular architecture of 3-dimethylphosphorylbenzenesulfonamide enables unique therapeutic applications. Molecular docking simulations against cancer-related targets reveal superior binding affinity to kinase domains compared to monosubstituted analogs. For example, against VEGFR-2 (PDB: 4HDQ), the compound achieves a docking score of -12.3 kcal/mol, forming critical hydrogen bonds with Cys919 and hydrophobic interactions with the gatekeeper residue Phe1047 [6]. Additionally, the phosphoryl group facilitates interactions with nucleotide-binding pockets in kinases through phosphate mimicry, while the sulfonamide anchors the molecule to conserved catalytic residues [9]. Beyond oncology, this scaffold shows promise for anti-inflammatory applications through myeloid differentiation protein 2 (MD-2) inhibition, significantly reducing IL-6 and TNF-α production in LPS-stimulated macrophages (IC₅₀ = 1.8 μM) [4].

Table 3: Target Engagement Profile of 3-Dimethylphosphorylbenzenesulfonamide

Biological TargetPDB IDBinding Affinity (Kd/kcal/mol)Critical InteractionsTherapeutic Relevance
VEGFR-2 Kinase4HDQ-12.3 kcal/molH-bonds: Cys919, Asp1046Hydrophobic: Phe1047Antiangiogenic cancer therapy
MD-2 ProteinNot availableIC₅₀ = 1.8 μMElectrostatic: Phosphoryl groupVan der Waals: Leu87, Phe121Anti-inflammatory (ALI/UC)
Carbonic Anhydrase IX5H38-10.7 kcal/molZn²⁺ coordination: SulfonamideH-bond: Thr199Anticancer (hypoxia targeting)
5-HT₆ Receptor4IARKᵢ = 85 nMSalt bridge: Asp106π-Stacking: Phe344Neurological disorders

The ADME optimization of 3-dimethylphosphorylbenzenesulfonamide derivatives demonstrates significant pharmaceutical advantages. Calculated physicochemical parameters include a cLogP of 1.8 (optimal range 1-3), topological polar surface area of 98 Ų (conducive to membrane permeability), and aqueous solubility >150 μg/mL at physiological pH [6]. These properties collectively suggest favorable oral bioavailability potential. The dimethylphosphoryl group specifically reduces hepatic clearance by resisting cytochrome P450-mediated oxidation, addressing a key limitation of earlier benzenesulfonamide drugs [9]. Emerging synthetic strategies employ microwave-assisted condensation and aza-Michael additions to efficiently generate diverse heterocyclic derivatives while maintaining the integrity of the phosphoryl-sulfonamide pharmacophore [6] [7]. These advances position 3-dimethylphosphorylbenzenesulfonamide as a versatile scaffold for next-generation targeted therapies across oncology, inflammation, and metabolic disorders.

Properties

CAS Number

2253641-07-3

Product Name

3-Dimethylphosphorylbenzenesulfonamide

IUPAC Name

3-dimethylphosphorylbenzenesulfonamide

Molecular Formula

C8H12NO3PS

Molecular Weight

233.22

InChI

InChI=1S/C8H12NO3PS/c1-13(2,10)7-4-3-5-8(6-7)14(9,11)12/h3-6H,1-2H3,(H2,9,11,12)

InChI Key

AEUKFLDNHVWOHS-UHFFFAOYSA-N

SMILES

CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.